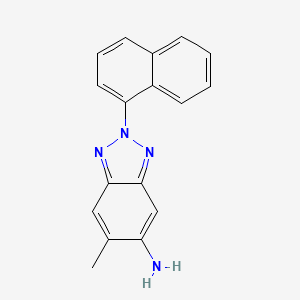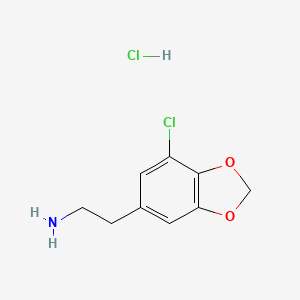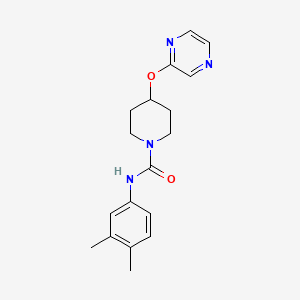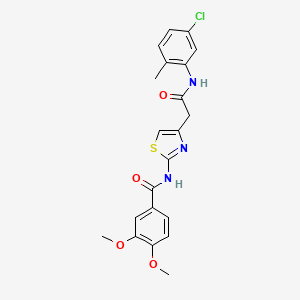
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide” is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide” are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Research into compounds with similar structures, such as those involving carboxylic acid derivatives and semicarbazides, highlights the importance of these chemicals in the development of pharmaceuticals. The exploration of phosphorylacetohydrazides and other carboxylic acid derivatives showcases the potential for discovering new drugs with psychotropic activities. This includes compounds with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties, suggesting a pathway for developing novel therapeutic agents (I. I. Semina et al., 2016).
Environmental Impact and Toxicology
The study of herbicides, particularly those related to 2,4-Dichlorophenoxyacetic acid (2,4-D), has brought to light the environmental and toxicological impacts of these chemicals. Research underscores the necessity for understanding the fate, accumulation, and effects of low-level exposure of herbicides in the environment. This indicates an area where compounds like 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide could be studied for their environmental behavior and potential toxicological effects (F. Islam et al., 2017).
Antimicrobial and Antifungal Applications
The investigation of sulfonamides and other related compounds has revealed significant antimicrobial and antifungal activities. This suggests that structural analogs or derivatives, including semicarbazides and carboxylic acid derivatives, could be potent candidates for the development of new antimicrobial and antifungal agents. Such research contributes to a broader understanding of how these compounds can be optimized for treating various infections (F. Carta et al., 2012).
Anticancer Research
The exploration of new compounds for their anticancer properties is a significant area of scientific research. Studies on organotin(IV) complexes and their antituberculosis activity, for instance, offer insights into the structural features that contribute to biological activity. Such research underscores the potential for compounds with similar functional groups to be studied for their efficacy against cancer and other diseases (Humaira Iqbal et al., 2015).
Antioxidant Properties
Research on the antioxidant activity of various compounds, including derivatized D-glucans and other synthesized molecules, highlights the importance of chemical modifications in enhancing biological effects. This area of study suggests that compounds like 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide could be modified or studied in specific contexts to evaluate their potential antioxidant properties (Francini Yumi Kagimura et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-8-9-15(13(2)10-12)23-11-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDWSNYATJVPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(3,5-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2636059.png)

![5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2636062.png)
![3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2636066.png)
